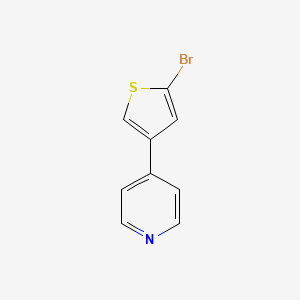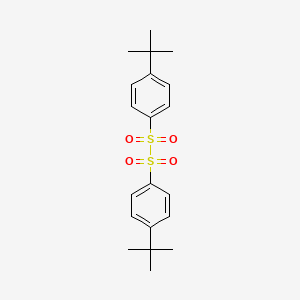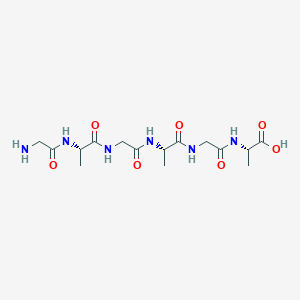
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dihydroxyphenyl group, a hydroxydecan chain, and an acetate ester, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydroxyphenyl intermediate, followed by the introduction of the hydroxydecan chain through a series of coupling reactions. The final step involves esterification to form the acetate group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydroxy groups can be reduced to form corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The hydroxydecan chain may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The acetate group can be hydrolyzed to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
Uniqueness
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
190077-93-1 |
|---|---|
Formule moléculaire |
C18H28O5 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[(3S,5S)-1-(3,4-dihydroxyphenyl)-5-hydroxydecan-3-yl] acetate |
InChI |
InChI=1S/C18H28O5/c1-3-4-5-6-15(20)12-16(23-13(2)19)9-7-14-8-10-17(21)18(22)11-14/h8,10-11,15-16,20-22H,3-7,9,12H2,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
JPUXDLCFGTYTMV-HOTGVXAUSA-N |
SMILES isomérique |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
SMILES canonique |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)

![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)



![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
